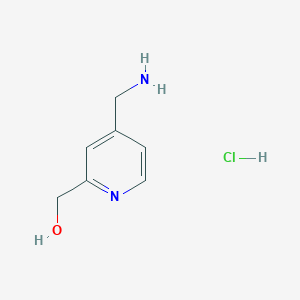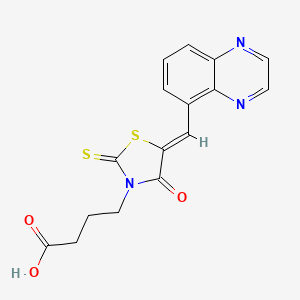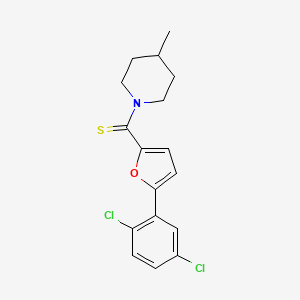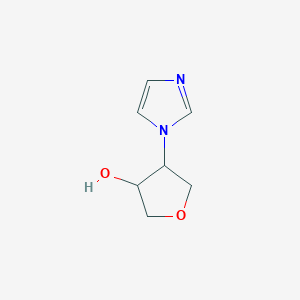![molecular formula C17H11ClN2O B2785174 1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 1987273-26-6](/img/structure/B2785174.png)
1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile, commonly known as CMIT, is a synthetic organic compound used in the synthesis of various pharmaceuticals and other compounds. CMIT is a valuable reagent for the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and other compounds. CMIT has been used in a variety of scientific research applications, such as in the synthesis of drugs and in the study of biochemical and physiological effects.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in the biological activities mentioned above . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. Given the broad range of biological activities associated with indole derivatives , the results of action could be diverse, ranging from antiviral effects to anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMIT has several advantages for laboratory experiments. First, it is relatively easy to synthesize, making it a reliable reagent for laboratory experiments. Additionally, CMIT is relatively stable and can be stored for long periods of time without significant degradation. Finally, CMIT has a variety of potential applications, making it a versatile reagent for laboratory experiments.
However, there are also several limitations to using CMIT in laboratory experiments. First, CMIT is a relatively expensive reagent, making it cost-prohibitive for many laboratory experiments. Additionally, CMIT is a relatively new compound, and its exact biochemical and physiological effects are not yet fully understood, making it difficult to predict its exact effects in laboratory experiments. Finally, CMIT is a potentially toxic compound, and proper safety protocols must be followed when handling it in a laboratory setting.
Direcciones Futuras
Despite its advantages, CMIT is a relatively new compound, and there are still many unanswered questions about its potential applications. As such, there are a variety of potential future directions for CMIT research. For example, further research could be conducted to better understand the biochemical and physiological effects of CMIT, as well as its mechanism of action. Additionally, further research could be conducted to explore the potential applications of CMIT, such as in the synthesis of drugs and in the study of biological mechanisms of action. Finally, further research could be conducted to explore the potential safety and toxicity of CMIT, as well as its potential for use in laboratory experiments.
Métodos De Síntesis
CMIT is synthesized through a three-step process involving an acid-catalyzed cyclization of an aryl ketone, followed by a reaction with an aryl halide, and finally a reaction with an alkyl halide. The first step involves the acid-catalyzed cyclization of an aryl ketone, which yields an intermediate compound. The second step involves the reaction of the intermediate compound with an aryl halide, which yields the desired CMIT. The third step involves the reaction of the CMIT with an alkyl halide, which yields the final product. The entire process is outlined in the following equation:
Aryl Ketone + Aryl Halide + Alkyl Halide → CMIT
Aplicaciones Científicas De Investigación
CMIT has been used in a variety of scientific research applications, including the synthesis of drugs, the study of biochemical and physiological effects, and the study of biological mechanisms of action. In particular, CMIT has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and other drugs. Additionally, CMIT has been used in the study of biochemical and physiological effects, such as the effects of drugs on the body and the effects of environmental toxins on the body. Finally, CMIT has been used in the study of biological mechanisms of action, such as the mechanisms by which drugs interact with the body and the mechanisms by which environmental toxins interact with the body.
Propiedades
IUPAC Name |
1-(2-chloro-4-methylbenzoyl)indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O/c1-11-6-7-14(15(18)8-11)17(21)20-10-12(9-19)13-4-2-3-5-16(13)20/h2-8,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOKAVQFJXHKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2785094.png)
![N-(2,6-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2785097.png)
![2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone](/img/structure/B2785098.png)



![5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2785103.png)
![(2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B2785107.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide](/img/structure/B2785110.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2785111.png)

